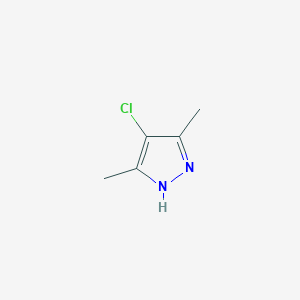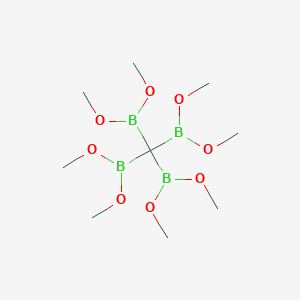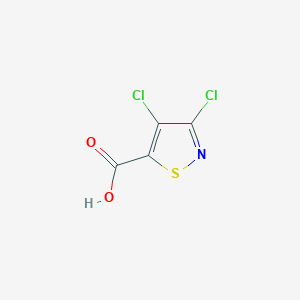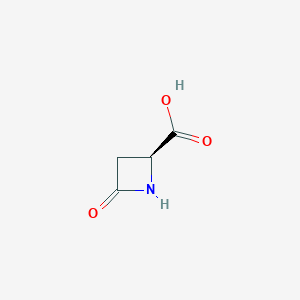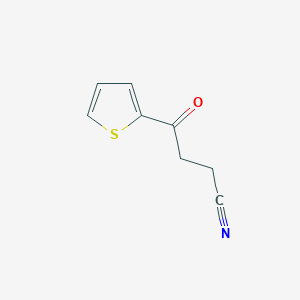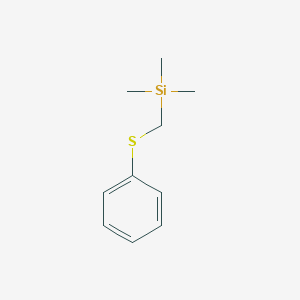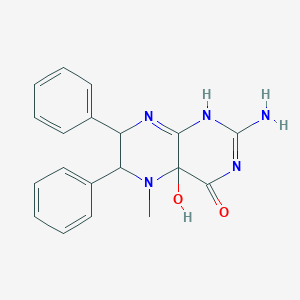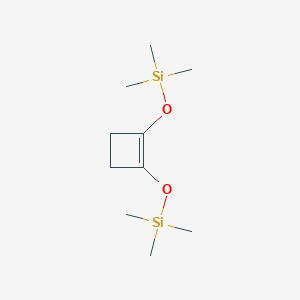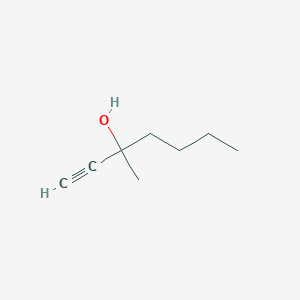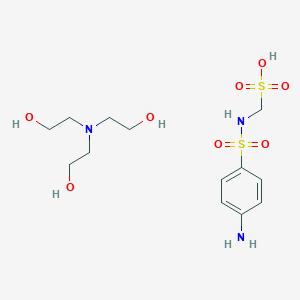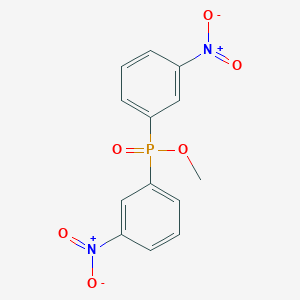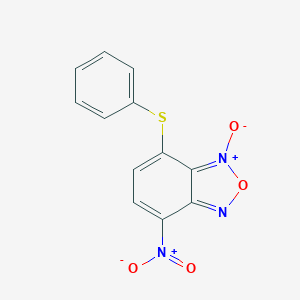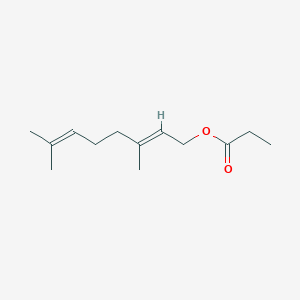
Geranyl propionate
Overview
Description
Geranyl propionate, also known by its chemical name (E)-3,7-Dimethyl-2,6-octadienyl propanoate, is a naturally occurring ester. It is primarily used in the cosmetic industry for its perfuming properties. This compound is derived from geraniol, a type of alcohol found in essential oils such as rose and citronella, and propionic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl propionate is typically synthesized through an esterification reaction. In this process, geraniol is reacted with propionic acid in the presence of a catalyst, typically an acid such as sulfuric acid. The reaction yields this compound and water as by-products .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its eco-friendly and mild reaction conditions. A continuous-flow packed-bed reactor of immobilized Candida antarctica lipase B (Novozym 435) has been used for the synthesis of this compound. Optimization of process parameters such as biocatalyst screening, effect of solvent, mole ratio, temperature, and acyl donors was studied. Maximum conversion of approximately 87% of this compound was achieved in 15 minutes residence time at 70°C using geraniol and propionic acid with a 1:1 mol ratio .
Chemical Reactions Analysis
Types of Reactions: Geranyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis, transesterification, and amidation reactions .
Common Reagents and Conditions:
Esterification: Geraniol and propionic acid in the presence of sulfuric acid or a biocatalyst such as Candida antarctica lipase B.
Hydrolysis: Water in the presence of an acid or base catalyst.
Transesterification: Alcohols in the presence of a catalyst.
Amidation: Amines in the presence of a catalyst.
Major Products:
Esterification: this compound and water.
Hydrolysis: Geraniol and propionic acid.
Transesterification: Different esters depending on the alcohol used.
Amidation: Amides derived from geraniol and the amine used.
Scientific Research Applications
Geranyl propionate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma. .
Mechanism of Action
The mechanism of action of geranyl propionate involves its interaction with cellular membranes and enzymes. It can induce osmotic stress and DNA damage, leading to apoptosis in cancer cells. This compound also exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Geraniol: A monoterpenic alcohol with similar aromatic properties.
Geranyl acetate: An ester derived from geraniol and acetic acid.
Geranyl butyrate: An ester derived from geraniol and butyric acid.
Comparison: Geranyl propionate is unique due to its specific esterification with propionic acid, which imparts distinct aromatic properties compared to other geranyl esters. It is particularly valued in the cosmetic industry for its floral and fruity scent, making it a preferred choice for perfumes and fragrances .
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHQEILESTMQU-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051540 | |
| Record name | Geranyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/rosy, fruity odour | |
| Record name | Geranyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, 1 ml in 4 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.896-0.913 | |
| Record name | Geranyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/290/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-90-8, 27751-90-2 | |
| Record name | Geranyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027751902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 3,7-dimethyl-, propanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9F1RPB24G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Geranyl propionate, along with other volatile compounds like limonene and ethyl isovalerate, exhibits attractive properties towards adult plum curculios (Conotrachelus nenuphar). [] While the exact mechanism of this attraction is not fully elucidated in the provided research, these compounds likely mimic components of the plum's natural odor profile, acting as kairomones to lure the insects. []
ANone: The molecular formula of this compound is C13H22O2, and its molecular weight is 210.31 g/mol.
ANone: While the provided research papers focus on production and applications, they do not provide detailed spectroscopic data (NMR, IR, etc.) for this compound.
A: Yes, research suggests that paraffin wax can be used as a controlled-release carrier for this compound. [, ] Paraffin demonstrates superior performance compared to starch or protein-based carriers in terms of initial entrapment and a more consistent release rate. []
ANone: Various catalysts have been investigated for this compound synthesis, including:
- Lipases: Candida rugosa lipase immobilized on multi-walled carbon nanotubes [, , ] or chitosan-graphene oxide beads [], Rhizomucor miehei lipase immobilized on chitosan-graphene oxide beads [], Yarrowia lipolytica lipase []
- Solid Acid Catalysts: Mesoporous MCM-41 [, , ], SO42–/MCM-41 []
ANone: Several factors influence the yield of this compound in enzymatic synthesis, including:
- Temperature: Optimal temperature for this compound production using Candida rugosa lipase immobilized on multi-walled carbon nanotubes was found to be 55 °C. []
- Reaction Time: Longer incubation times generally lead to higher yields. [, ]
- Solvent: n-Heptane (log P = 4.0) proved to be an effective solvent for this compound production using Candida rugosa lipase immobilized on multi-walled carbon nanotubes. []
- Substrate Molar Ratio: A geraniol to propionic acid molar ratio of 5:1 was found to be optimal for this compound production using Candida rugosa lipase immobilized on multi-walled carbon nanotubes. []
- Enzyme Immobilization: Covalent immobilization of enzymes, such as Rhizomucor miehei lipase on chitosan-graphene oxide beads, can enhance enzyme stability and reusability, ultimately improving yield. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


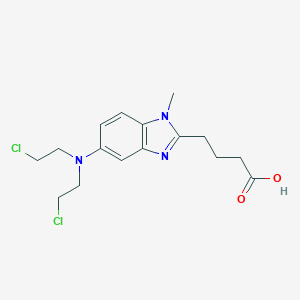
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)
